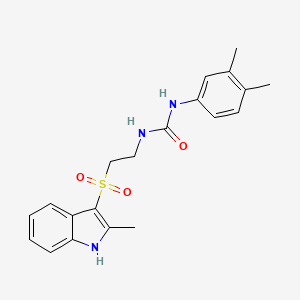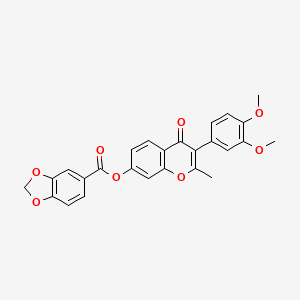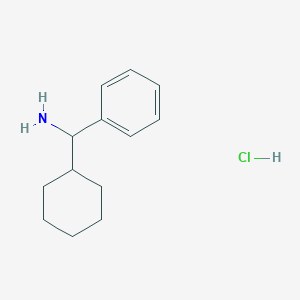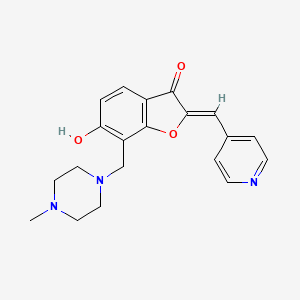
4-Chloro-6-methyl-2-(1H-pyrazol-1-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthetic Pathways and Intermediate Applications
Novel Synthesis Methods : A study by Ogurtsov and Rakitin (2021) introduces a novel synthetic route for 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, showcasing its utility as a convenient intermediate for producing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which are recognized for their pharmacological potentials (Ogurtsov & Rakitin, 2021).
Ultrasound Irradiation Synthesis : Buriol et al. (2013) described the synthesis of pyrazolo[1,5-a]pyrimidines via ultrasonic sonochemical methods, emphasizing the method's advantages such as simplicity, mild conditions, and high yields, which underscore the compound's versatility in synthetic chemistry (Buriol et al., 2013).
Biological and Pharmacological Applications
Anticancer and Antiulcer Activities : The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents, pointing to the scaffold's significant pharmacological utility (Rahmouni et al., 2016). Additionally, Ikeda et al. (1996) identified 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine as a potent inhibitor of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, demonstrating low acute toxicity (Ikeda et al., 1996).
Antibacterial Properties : Beyzaei et al. (2017) prepared new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their inhibitory properties against pathogenic bacteria, highlighting their potential as antibacterial agents (Beyzaei et al., 2017).
Interaction with Proteins
Protein Binding Studies : Research into the interactions of novel pyrazolo[1,5-a]pyrimidine derivatives with bovine serum albumin (BSA) provided insights into their binding mechanisms and potential pharmacokinetic properties, indicating the compounds' suitability for further drug development (He et al., 2020).
Mechanism of Action
Target of Action
It has been suggested that it may interact with certain enzymes or receptors in the body .
Mode of Action
It is believed to interact with its targets through hydrogen bonding
Biochemical Pathways
It is suggested that it may be involved in the C-H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
Result of Action
properties
IUPAC Name |
4-chloro-6-methyl-2-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-5-7(9)12-8(11-6)13-4-2-3-10-13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGZUAVLJYNPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2693477.png)


![N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2693483.png)
![Tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate](/img/structure/B2693485.png)

![1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2693488.png)

![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2693494.png)




